molecular formula C14H19BO4 B3118411 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377608-70-1

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B3118411
CAS No.: 2377608-70-1
M. Wt: 262.11 g/mol
InChI Key: XSMZJBCPXNBVQY-UHFFFAOYSA-N
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Description

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a boronic acid ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

The compound, also known as 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, this compound may facilitate the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound may be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond. The resulting organoborane compounds are useful intermediates in organic synthesis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in. For instance, in the borylation of alkylbenzenes, the compound helps form pinacol benzyl boronate . This is a valuable intermediate in organic synthesis, which can be further reacted to produce a variety of other compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of a suitable catalyst is necessary for the borylation reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-Methoxycarbonylphenylboronic acid pinacol ester

Uniqueness

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Biological Activity

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉BO₄
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 515131-35-8
  • Appearance : White to almost white solid
  • Melting Point : 80.0 to 84.0 °C

The biological activity of this compound is primarily attributed to its boronate ester functionality. Boron-containing compounds often interact with biological molecules through reversible covalent bonding, influencing enzyme activity and cellular signaling pathways.

Inhibition Studies

Research indicates that boron-containing compounds can act as inhibitors for various enzymes. For instance:

  • Enzyme Inhibition : The compound has shown varying degrees of inhibition against enzymes such as maltase α-glucosidase and sucrase, with IC₅₀ values reported in the micromolar range (e.g., IC₅₀ = 188 μM for maltase α-glucosidase) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For example:

  • Cell Line Studies : Inhibition profiles against cancer cell lines indicate significant potency. One study reported that certain derivatives exhibited over 98% inhibition across multiple cancer cell lines .

Antidiabetic Activity

The compound's ability to inhibit carbohydrate-hydrolyzing enzymes suggests potential applications in managing diabetic conditions:

  • α-Glucosidase Inhibition : The compound demonstrated moderate inhibitory effects on α-glucosidase, which may help in controlling postprandial blood glucose levels.

Case Studies and Research Findings

StudyCompoundTargetIC₅₀ ValueFindings
This compoundMaltase α-glucosidase188 μMModerate inhibition observed
Boron derivativesCancer cell linesVaries (3 - 18 μM)High inhibition rates across multiple lines
Related boron compoundsEnzymatic targetsVaries (11 - 27 μM)Consistent potency against cancer cells

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)11(8-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZJBCPXNBVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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